molecular formula C14H19NO B13703552 1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone

Cat. No.: B13703552
M. Wt: 217.31 g/mol
InChI Key: OFOYZAFFECTUNE-UHFFFAOYSA-N
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Description

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone is a compound that features a pyrrolidinone ring substituted with a tert-butyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-(tert-butyl)phenylamine with a suitable carbonyl compound under acidic or basic conditions. One common method is the cyclization of 2-(tert-butyl)phenylamine with γ-butyrolactone in the presence of a strong acid catalyst, such as sulfuric acid, to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.

    Pyrrolidinone: A lactam derivative with applications in pharmaceuticals and materials science.

    tert-Butylphenyl derivatives: Compounds with similar structural motifs used in organic synthesis and materials science.

Uniqueness

1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone is unique due to the combination of the tert-butyl group and the pyrrolidinone ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2-tert-butylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-14(2,3)11-7-4-5-8-12(11)15-10-6-9-13(15)16/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

OFOYZAFFECTUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCCC2=O

Origin of Product

United States

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